Erythromycin Ethylsuccinate vs. Erythromycin Estolate: Gastrointestinal Tolerability and Dosing Convenience in Pediatric Pertussis
In a randomized multicenter trial of 190 pediatric pertussis patients, erythromycin ethylsuccinate (Eritrocina formulation) at 60 mg/kg/day in three divided doses was compared with erythromycin estolate at 40 mg/kg/day in two divided doses [1]. Drug-related side effects occurred in 16.5% of ethylsuccinate-treated patients versus 11.8% of estolate-treated patients (P<0.05), consisting primarily of minor gastrointestinal complaints [1]. Despite the higher adverse event rate, bacteriological eradication on day 14 was equivalent: 99.0% for ethylsuccinate versus 97.8% for estolate [1].
| Evidence Dimension | Gastrointestinal adverse event rate |
|---|---|
| Target Compound Data | 16.5% (ethylsuccinate) |
| Comparator Or Baseline | 11.8% (estolate) |
| Quantified Difference | +4.7 percentage points (P<0.05) |
| Conditions | Randomized multicenter study, 14-day treatment, pediatric pertussis |
Why This Matters
Procurement decisions must balance the higher GI intolerance of ethylsuccinate against its equivalent bacteriological efficacy and the convenience of a three-times-daily dosing schedule for pediatric administration.
- [1] Hoppe, J. E. (1992). Comparison of erythromycin estolate and erythromycin ethylsuccinate for treatment of pertussis. The Pediatric Infectious Disease Journal, 11(3), 189–193. View Source
